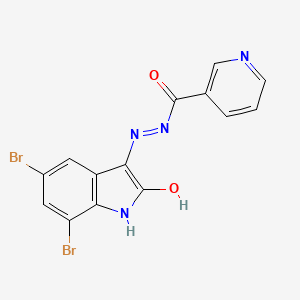

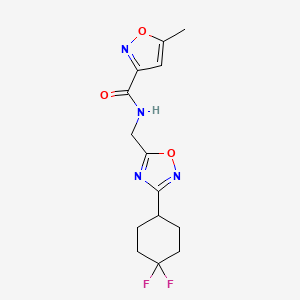

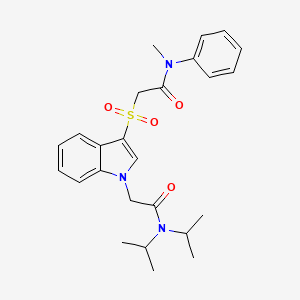

(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide, also known as DBINH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. DBINH is a hydrazide derivative that possesses a unique chemical structure, making it a promising candidate for various biological and pharmacological studies.

Scientific Research Applications

Anticonvulsant Activity

- A study by Kumar et al. (2013) synthesized a series of 5,7-dibromoisatin semicarbazones, which included derivatives similar to "(E)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)nicotinohydrazide." These compounds showed prominent anticonvulsant effects with little neurotoxicity and minimal CNS depressant effects, making them potentially promising agents for treating epilepsy (Kumar et al., 2013).

Antioxidant Properties

- Research by Çavuş et al. (2020) focused on synthesizing novel carbohydrazones, including derivatives of 5-substituted isatin. Their study found significant antioxidant activities in these compounds, as evidenced by in vitro evaluations and quantum-chemical calculations (Çavuş et al., 2020).

Anti-Cancer Activity

- El‐Faham et al. (2015) synthesized novel N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazone derivatives and assessed their in vitro anti-cancer activity. Some of these compounds showed promising anti-cancer activities against human tumor cell lines, including liver and leukemia cells (El‐Faham et al., 2015).

Apoptosis Induction

- Sirisoma et al. (2009) discovered a series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as inducers of apoptosis. These compounds were identified using a cell- and caspase-based HTS assay, highlighting their potential in cancer treatment (Sirisoma et al., 2009).

Enzyme Inhibition

- A study by Arshad et al. (2017) synthesized new isatin derivatives that showed inhibitory activity against Bacillus pasteurii urease. These compounds could potentially be used in therapeutic applications related to enzyme inhibition (Arshad et al., 2017).

Antimicrobial Agents

- Ugale et al. (2017) synthesized novel N′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides and evaluated them for antimicrobial activity. Some of these compounds exhibited excellent antibacterial and antifungal activities, showing potential as new classes of antimicrobial agents (Ugale et al., 2017).

Organic Semiconductor Applications

- Yan et al. (2013) utilized a derivative of 2-oxoindolin-3-ylidene in the development of new electron-acceptor building blocks for polymer semiconductors, demonstrating their application in thin film transistors (Yan et al., 2013).

properties

IUPAC Name |

N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N4O2/c15-8-4-9-11(10(16)5-8)18-14(22)12(9)19-20-13(21)7-2-1-3-17-6-7/h1-6,18,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGIGDRTVXWXHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2434581.png)

![3-Oxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B2434590.png)

![N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434591.png)

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2434593.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2434596.png)

![6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2434601.png)